2-(dimethylamino)-1-methyl-2-oxoethyl 4-hydroxybenzoate
Overview
Description
2-(dimethylamino)-1-methyl-2-oxoethyl 4-hydroxybenzoate is a useful research compound. Its molecular formula is C12H15NO4 and its molecular weight is 237.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 237.10010796 g/mol and the complexity rating of the compound is 282. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Cytotoxic Activity
A series of 2-substituted 6-methyl-1-oxo-1,2-dihydrobenzo[b][1,6]naphthyridine-4-carboxylic acids and their 4-N-[2-(dimethylamino)ethyl]carboxamides were synthesized. These compounds exhibited potent cytotoxic activities against murine P388 leukemia, Lewis lung carcinoma (LLTC), and human Jurkat leukemia cell lines. Some compounds demonstrated IC(50) values less than 10 nM, with significant in vivo effectiveness against subcutaneous colon 38 tumors in mice (Deady et al., 2003); (Deady et al., 2005).
Solid-State Characterization of Local Anaesthetics
Studies on hydroxyprocaine hydrochloride, tetracaine hydrochloride, and hydroxytetracaine hydrochloride revealed the formation of hydrated crystals of these local anaesthetic drugs. These studies utilized thermal analysis, vibrational spectroscopic methods, powder X-ray diffractometry, solid-state NMR, and water sorption/desorption analysis to evaluate the stability of the hydrated solid phases (Schmidt & Schwarz, 2006).
Fluorescent Probes for Carbon Dioxide Detection
Novel fluorescent probes with aggregation-enhanced emission (AEE) features were developed for the quantitative detection of low levels of carbon dioxide in gas mixtures. These compounds, including 2-(dimethylamino)ethyl 4-(2,5-diphenyl-1H-pyrrol-1-yl)benzoate, demonstrated selective, fast, and iterative responses to carbon dioxide, making them promising for biological and medical applications (Wang et al., 2015).
Properties
IUPAC Name |
[1-(dimethylamino)-1-oxopropan-2-yl] 4-hydroxybenzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4/c1-8(11(15)13(2)3)17-12(16)9-4-6-10(14)7-5-9/h4-8,14H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDOJPBINLADARJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N(C)C)OC(=O)C1=CC=C(C=C1)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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